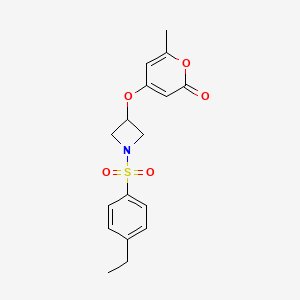
4-((1-((4-ethylphenyl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((1-((4-ethylphenyl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is used in the treatment of non-small cell lung cancer (NSCLC) patients with EGFR T790M mutation. AZD-9291 has shown promising results in clinical trials and has been approved by the FDA for the treatment of NSCLC.
Scientific Research Applications
Antibacterial and Antimicrobial Activity
Research has synthesized and evaluated novel heterocyclic compounds, including derivatives of azetidinone, for their potential as antibacterial agents. For example, compounds with a sulfonamido moiety have shown significant antibacterial properties against various strains, highlighting the versatility of these structures in drug development for combating infections (Azab, Youssef, & El‐Bordany, 2013; Shah et al., 2014).
Antioxidant Activity
In the realm of antioxidants, derivatives of the subject compound have been designed to enhance efficacy against specific oxidative stress markers. A study by Aziz et al. (2021) demonstrated that novel 3-(4-(thiophen-2-yl)-pyridin/pyran/pyrimidin/pyrazol-2-yl)-1H-indole derivatives exhibited higher antioxidant activity than ascorbic acid in certain assays, suggesting potential applications in reducing oxidative stress (Aziz et al., 2021).
Anticancer Activity
The research also explores the anticancer potential of related compounds. For instance, celecoxib derivatives have been studied for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, showing promising results against various cancer cell lines and highlighting the multifunctional capabilities of these molecules in treating complex diseases (Küçükgüzel et al., 2013).
Corrosion Inhibition
Beyond biomedical applications, pyran derivatives have been examined for their potential as corrosion inhibitors. Studies have shown that certain derivatives can effectively protect metals against acid corrosion, suggesting industrial applications in materials science (Saranya et al., 2020).
properties
IUPAC Name |
4-[1-(4-ethylphenyl)sulfonylazetidin-3-yl]oxy-6-methylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-3-13-4-6-16(7-5-13)24(20,21)18-10-15(11-18)23-14-8-12(2)22-17(19)9-14/h4-9,15H,3,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOTUOAKVYVRIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)OC3=CC(=O)OC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-((4-ethylphenyl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-4-nitrobenzamide](/img/structure/B2611057.png)
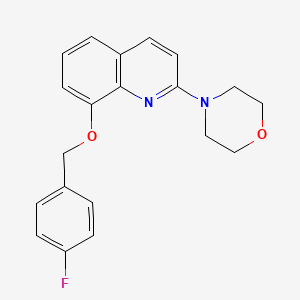
![2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2611059.png)
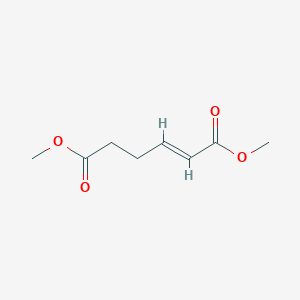
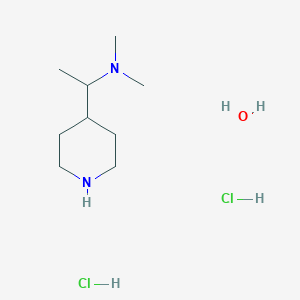
![N-(2-chlorobenzyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2611064.png)
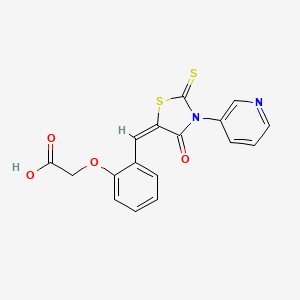
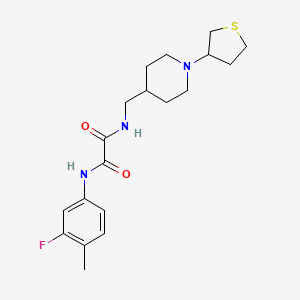
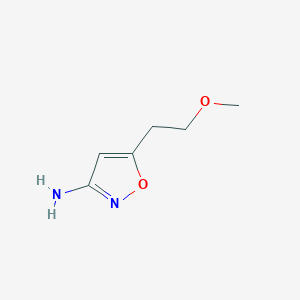
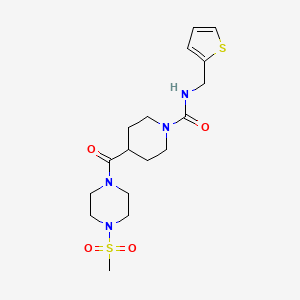
![N-((1-phenylpyrrolidin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2611069.png)
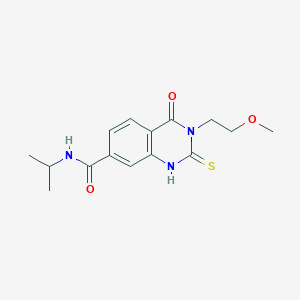
![4-(4-Chlorophenyl)-2-[2-(4-methoxyanilino)vinyl]-6-methyl-3,5-pyridinedicarbonitrile](/img/structure/B2611073.png)
![7-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2611079.png)